
L-Guanosine
Overview
Description
L-Guanosine (CAS: 26578-09-6) is the L-enantiomer of guanosine, a purine nucleoside composed of guanine linked to a ribose sugar via a β-N9-glycosidic bond . Unlike its natural D-form counterpart, this compound exhibits distinct stereochemical properties that influence its biological interactions and material science applications. It is primarily recognized for its role in nucleotide antimetabolite research and anti-herpes virus activity . Recent studies highlight its utility in forming chiral gels for drug delivery systems and 3D cell culture scaffolds, leveraging its unique G-quadruplex self-assembly behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Guanosine can be synthesized through various methods, including chemical synthesis and microbial fermentation. One common synthetic route involves the reaction of guanine with ribose in the presence of an acid catalyst to form the β-N9-glycosidic bond . Another method involves the use of phosphoribosyltransferases to catalyze the formation of guanosine from guanine and ribose-5-phosphate .
Industrial Production Methods: Industrial production of this compound often relies on microbial fermentation using genetically engineered strains of Escherichia coli. These strains are optimized to overexpress the purine synthesis pathway and other relevant enzymes to enhance guanosine production . The fermentation process is typically carried out in fed-batch reactors to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: L-Guanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be phosphorylated to form guanosine monophosphate, cyclic guanosine monophosphate, guanosine diphosphate, and guanosine triphosphate .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic substitution using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various phosphorylated derivatives of guanosine, which play essential roles in cellular signaling and metabolism .
Scientific Research Applications
Neuroprotective Effects
L-Guanosine has been extensively studied for its neuroprotective properties. Research indicates that it can prevent glutamate-induced neurotoxicity, which is crucial in conditions like Alzheimer’s disease and traumatic brain injuries. In a study involving an Alzheimer’s murine model, this compound treatment significantly reduced behavioral and biochemical alterations caused by amyloid-beta (Aβ) peptides . This suggests its potential as a therapeutic agent in neurodegenerative diseases.
Promotion of Neurogenesis
This compound has been shown to promote neuron-like differentiation in neuroblastoma cells and stimulate neurogenesis in animal models. In vitro studies demonstrated that this compound enhances neurite outgrowth in human neuroblastoma SH-SY5Y cells, with optimal effects observed at concentrations around 100 µM . Additionally, chronic administration in rat models led to increased numbers of differentiated neurons, indicating its role in supporting neural regeneration .
Antidepressant-Like Effects
Research highlights the antidepressant-like effects of this compound in animal models. It has been shown to mitigate anhedonic behaviors and improve mitochondrial function, suggesting a potential mechanism for its mood-enhancing properties .
Self-Assembly Properties
This compound and its derivatives exhibit unique self-assembly capabilities that are exploited in nanotechnology. They can form G-quartets and other supramolecular structures that are useful for designing functional materials . These structures can respond to environmental stimuli (e.g., pH, ionic strength), making them suitable for applications in drug delivery systems and biosensors.
Hydrogel Formation
This compound-derived hydrogels have emerged as promising materials for various applications, including tissue engineering and drug delivery. These hydrogels can be designed to be stimuli-responsive, providing controlled release of therapeutic agents . Their biocompatibility and ability to mimic the extracellular matrix make them ideal candidates for scaffolding in regenerative medicine.
Case Studies
Mechanism of Action
L-Guanosine exerts its effects through various molecular targets and pathways. It interacts with adenosine receptors, particularly the A1 and A2A receptors, to modulate cellular signaling pathways . Additionally, this compound influences the levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate, which are involved in signal transduction . It also exhibits neuroprotective effects by reducing oxidative stress, neuroinflammation, and excitotoxicity .
Comparison with Similar Compounds
Structural and Chemical Comparison with Similar Compounds
Enantiomeric Comparison: L-Guanosine vs. D-Guanosine
The chirality of this compound fundamentally differentiates it from D-Guanosine, the naturally occurring form. This enantiomeric distinction affects molecular recognition in biological systems. For example:
- Gelation Properties: this compound forms stable hydrogels under physiological conditions, while D-Guanosine exhibits weaker gelation due to differences in helical stacking and hydrogen bonding patterns in G-quadruplex structures .
- Capillary Electrophoresis: this compound demonstrates chiral selectivity in separation techniques, enabling its use in analytical methods for distinguishing enantiomeric compounds .
Comparison with Other Nucleosides and Analogs
This compound shares structural similarities with adenosine, inosine, and synthetic analogs like 2-aminopurine ribodylic acid (CAS: 36475-53-3) but differs in functional groups and bioactivity (Table 1).
Table 1: Structural and Functional Comparison of Nucleosides
Physicochemical Properties
This compound’s unique properties stem from its stereochemistry and intermolecular interactions:
- Solubility : Highly soluble in aqueous buffers (e.g., PBS) when heated, enabling gel preparation at concentrations as low as 7 mg/mL .
- Thermal Stability: Stable at temperatures up to 100°C during gel synthesis, whereas D-Guanosine degrades faster under similar conditions .
Antiviral Activity
This compound inhibits herpes simplex virus (HSV) replication by acting as a competitive substrate for viral thymidine kinase, similar to acyclovir but with lower efficacy compared to D-Guanosine derivatives .
Drug Delivery and 3D Cell Culture
This compound gels (LGBLG) encapsulate chemotherapeutic agents (e.g., silmitasertib) with sustained release profiles (e.g., 6 mg/mL drug loading, 37°C release over 72 hours) . In contrast, adenosine-based hydrogels lack comparable mechanical stability for long-term cell culture .
Analytical Differentiation
Distinguishing this compound from analogs requires advanced techniques:
- Circular Dichroism (CD) : Confirms L-configuration via distinct Cotton effects at 250 nm .
- Mass Spectrometry: Differentiates from iso-L-Guanosine (e.g., m/z 284.1 for this compound vs. 284.2 for iso-form) .
- HPLC with Chiral Columns : Separates enantiomers using cyclodextrin-based stationary phases .
Biological Activity
L-Guanosine, a purine nucleoside, has garnered attention for its diverse biological activities, particularly in the context of neuroprotection and cell differentiation. This article delves into the biological activity of this compound based on recent research findings, highlighting its mechanisms of action, therapeutic potential, and implications for various health conditions.
This compound exerts its biological effects through several mechanisms:
- Neuromodulation : this compound interacts with glutamatergic and adenosinergic systems, influencing neurotransmitter dynamics. It has been shown to displace glutamate binding to its receptors, thus modulating synaptic transmission and potentially providing neuroprotective effects during excitotoxicity .
- Cell Differentiation : Research indicates that this compound promotes neuron-like differentiation in neuroblastoma cells (SH-SY5Y) in a concentration-dependent manner. This effect is primarily mediated through extracellular actions rather than adenosine receptor activation .
- Neuroprotection : this compound has been implicated in protective responses against neurodegenerative conditions. In animal models, it has demonstrated the ability to enhance glutamate uptake and reduce neuronal damage following ischemic events .
Therapeutic Potential
This compound's therapeutic implications are significant across various domains:
- Neurodegenerative Diseases : Studies suggest that this compound may offer protective benefits in conditions such as Parkinson's disease and ischemic brain injury. Its administration has been linked to improved outcomes in models of brain ischemia, enhancing neuronal survival and function .
- Antidepressant Effects : Recent findings indicate that this compound can elicit rapid antidepressant-like effects akin to those observed with ketamine, suggesting its potential as a treatment for mood disorders .
- Cancer Therapy : this compound also shows promise in oncology; it has been reported to inhibit the proliferation of certain cancer cell lines, such as human breast cancer cells (SKBR-3), indicating a potential role in cancer treatment strategies .
Research Findings
The following table summarizes key studies investigating the biological activity of this compound:
Study | Findings | Methodology |
---|---|---|
Lanznaster et al. (2016) | Demonstrated neuroprotective effects in models of brain ischemia | In vivo studies on rats |
Su et al. (2009) | Stimulated neurogenesis in Parkinson's disease models | Animal studies |
Bettio et al. (2016) | Increased differentiated neurons in mouse hippocampus | Chronic administration studies |
Naliwaiko et al. (2008) | Promoted differentiation and inhibited motility in melanoma cells | Cell culture experiments |
Case Studies
- Neuroprotection in Ischemia : In a study involving neonatal rats subjected to hypoxia-ischemia, pre-treatment with this compound significantly improved glutamate uptake post-injury, suggesting its role in mitigating excitotoxic damage .
- Differentiation of Neuroblastoma Cells : A detailed investigation revealed that adding this compound to SH-SY5Y cell cultures led to neuron-like differentiation, mediated by signaling pathways independent of adenosine receptors but influenced by protein kinase C .
Q & A
Basic Research Questions
Q. What established methods are used to synthesize L-Guanosine in laboratory settings, and how can their reproducibility be ensured?
- Methodological Answer : this compound synthesis typically employs enzymatic pathways (e.g., using guanine phosphoribosyltransferase) or chemical methods like Vorbrüggen glycosylation. To ensure reproducibility, document reaction conditions (temperature, pH, solvent ratios) and catalyst concentrations in detail. Include control experiments to validate reagent purity and reaction efficiency. Replicate synthesis protocols across independent trials and report yield variability using standard deviation metrics .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C for functional groups) and mass spectrometry (MS) for molecular weight verification. Cross-validate results with X-ray crystallography if crystalline forms are available. Provide full spectral data and calibration curves in supplementary materials .
Q. How do experimental conditions such as pH and temperature influence the stability of this compound in aqueous solutions?
- Methodological Answer : Conduct stability studies using accelerated degradation protocols:
- pH variation : Test buffers across pH 3–9 at 25°C and 37°C.
- Thermal stress : Incubate samples at 40–60°C for 24–72 hours.
Quantify degradation products via HPLC and compare with stability-indicating assays. Use Arrhenius equations to extrapolate shelf-life under standard conditions .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the pharmacokinetic properties of this compound across different biological models?
- Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., species-specific metabolism, dosing regimens). Validate findings using isogenic cell lines or transgenic models to isolate biological variables. Apply pharmacokinetic modeling (e.g., compartmental analysis) to reconcile discrepancies, and cross-reference with prior studies to assess methodological consistency (e.g., sampling intervals, biofluid matrix effects) .
Q. What experimental strategies optimize this compound synthesis yield under heterogeneous catalytic conditions?
- Methodological Answer : Design a factorial experiment to test catalyst types (e.g., palladium, ruthenium), solvent systems (polar aprotic vs. aqueous), and reaction times. Use response surface methodology (RSM) to model interactions between variables. Characterize catalyst efficiency via turnover number (TON) and turnover frequency (TOF). Include kinetic studies to identify rate-limiting steps and side reactions .
Q. How can computational models be integrated with experimental data to predict this compound’s interactions with RNA polymerases?
- Methodological Answer : Combine molecular docking simulations (e.g., AutoDock Vina) with mutagenesis studies to map binding affinities. Validate predictions using surface plasmon resonance (SPR) for real-time interaction kinetics. Cross-correlate computational free-energy calculations with experimental ΔG values derived from isothermal titration calorimetry (ITC). Publish raw simulation trajectories and force-field parameters for reproducibility .
Q. Methodological Best Practices
- Data Contradiction Analysis : Apply triangulation by combining multiple assays (e.g., enzymatic activity, spectroscopic data) to confirm findings. Use statistical tools like ANOVA or Bayesian inference to assess variability significance .
- Experimental Design : Predefine primary and secondary endpoints to avoid bias. Pilot studies are critical for power analysis and sample size determination .
- Literature Integration : Use tools like Covidence for systematic reviews to contextualize results within existing knowledge gaps .
Properties
IUPAC Name |
2-amino-9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHBQMYGNKIUIF-GIMIYPNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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